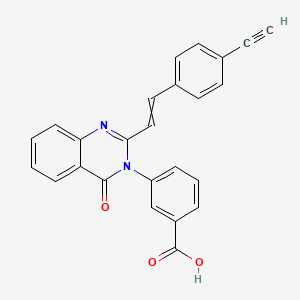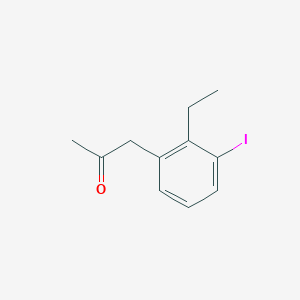
(R)-(9H-Fluoren-9-yl)methyl (1-hydroxy-3-(tritylthio)propan-2-yl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-(9H-Fluoren-9-yl)methyl (1-hydroxy-3-(tritylthio)propan-2-yl)carbamate is a complex organic compound with significant applications in various fields of scientific research. This compound is known for its unique structural properties, which make it a valuable tool in synthetic chemistry and biological studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-(9H-Fluoren-9-yl)methyl (1-hydroxy-3-(tritylthio)propan-2-yl)carbamate typically involves multiple steps, starting with the preparation of the fluorenylmethyl carbamate and the tritylthio propanol intermediates. The reaction conditions often include the use of organic solvents such as dichloromethane, chloroform, and ethyl acetate, with catalysts like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate the coupling reactions .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions to ensure high yield and purity. Solvent recovery and recycling are also crucial aspects of industrial production to minimize waste and reduce costs .
Analyse Chemischer Reaktionen
Types of Reactions
®-(9H-Fluoren-9-yl)methyl (1-hydroxy-3-(tritylthio)propan-2-yl)carbamate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions often involve reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Common reagents used in these reactions include organic solvents (e.g., dichloromethane, chloroform), bases (e.g., triethylamine, pyridine), and acids (e.g., trifluoroacetic acid). Reaction conditions typically involve controlled temperatures, ranging from -78°C for cryogenic reactions to reflux conditions for high-temperature reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines. Substitution reactions often result in the formation of new carbamate or thioether derivatives .
Wissenschaftliche Forschungsanwendungen
®-(9H-Fluoren-9-yl)methyl (1-hydroxy-3-(tritylthio)propan-2-yl)carbamate has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of ®-(9H-Fluoren-9-yl)methyl (1-hydroxy-3-(tritylthio)propan-2-yl)carbamate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form covalent bonds with active site residues, leading to inhibition or modulation of enzyme activity. Additionally, its unique structure allows it to interact with various signaling pathways, influencing cellular processes such as apoptosis and cell proliferation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Fmoc-Cys(Trt)-OH: This compound is similar in structure and is also used as a protecting group in peptide synthesis.
Fmoc-Lys(Boc)-OH: Another protecting group used in peptide synthesis, but with different functional groups.
Boc-Cys(Trt)-OH: Similar to Fmoc-Cys(Trt)-OH but with a different protecting group for the amino acid.
Uniqueness
®-(9H-Fluoren-9-yl)methyl (1-hydroxy-3-(tritylthio)propan-2-yl)carbamate is unique due to its combination of the fluorenylmethyl and tritylthio groups, which provide enhanced stability and selectivity in chemical reactions. This makes it particularly valuable in applications requiring precise control over reaction conditions and product formation .
Eigenschaften
IUPAC Name |
9H-fluoren-9-ylmethyl N-(1-hydroxy-3-tritylsulfanylpropan-2-yl)carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H33NO3S/c39-24-30(38-36(40)41-25-35-33-22-12-10-20-31(33)32-21-11-13-23-34(32)35)26-42-37(27-14-4-1-5-15-27,28-16-6-2-7-17-28)29-18-8-3-9-19-29/h1-23,30,35,39H,24-26H2,(H,38,40) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWYUUFZRZOWREN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SCC(CO)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H33NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
571.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![(5S)-3-[(2R)-2-Hydroxy-7-[(2S,5S)-tetrahydro-5-[(1S,4S,5S)-1,4,5-trihydroxynonadecyl]-2-furanyl]heptyl]-5-methyl-2(5H)-furanone](/img/structure/B14055624.png)




![3,4-Dibromopyrazolo[1,5-a]pyrazine](/img/structure/B14055648.png)



![2-[[2,5-Dimethyl-3-[(4-methylpiperazin-1-yl)methyl]phenyl]methylidene]propanedinitrile](/img/structure/B14055688.png)

![3-[4-(4-Hydroxy-3,5-diiodophenoxy)-3,5-diiodophenyl]-2-(methylamino)propanoic acid](/img/structure/B14055700.png)


